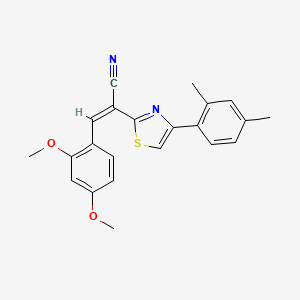
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activities of Chromone Compounds
Studies on chromone compounds, which share structural similarities with the target compound due to the presence of aromatic rings and potential for biochemical activities, have demonstrated significant antioxidant activities. These compounds have been evaluated for their ability to scavenge free radicals, which suggests potential research applications in understanding oxidative stress and its implications for health and disease. The antioxidant properties were assessed using various in vitro assays, highlighting the compounds' potential to protect against oxidative damage (Kładna et al., 2014).
Development of Novel Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has focused on their potential as antioxidant and anti-inflammatory agents. This includes the synthesis and pharmacological evaluation of these compounds, underscoring the interest in thiazole derivatives for therapeutic applications. Such studies contribute to the development of new drugs with improved efficacy and reduced side effects, which could be relevant for the target compound's research applications (Raut et al., 2020).
OLED Applications
The application of organic light-emitting diode (OLED) technology is another area of interest, particularly the use of BODIPY-based materials. Research on the structural design and synthesis of these materials for OLED devices highlights the potential of aromatic and heterocyclic compounds in developing new electronic and photonic materials. This suggests potential research applications for the target compound in the field of material science and optoelectronics (Squeo & Pasini, 2020).
Bioactivities of Syzygium Genus
The study of the Syzygium genus and its rich phytochemical constituents, including flavonoids and phenolics, indicates the broad interest in naturally occurring compounds for their diverse bioactivities. This research provides insights into the potential health benefits and therapeutic applications of compounds derived from natural sources, which may inform future research on similar compounds (Aung et al., 2020).
Biocompatibility of Biscoumarin Copolyesters
Investigations into the biocompatibility of biscoumarin copolyesters for biomedical applications highlight the interest in developing new polymeric materials that are compatible with biological systems. These studies focus on evaluating hemocompatibility, cytotoxicity, and antioxidant activities, suggesting potential research applications in biomedical engineering and material sciences (Narendran & Nanthini, 2015).
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-8-19(15(2)9-14)20-13-27-22(24-20)17(12-23)10-16-6-7-18(25-3)11-21(16)26-4/h5-11,13H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAHPTWOQTJIY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
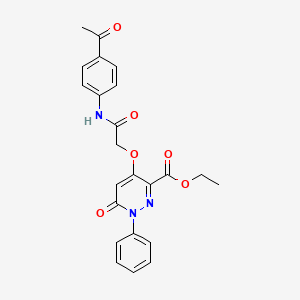

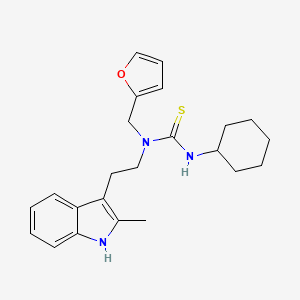

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
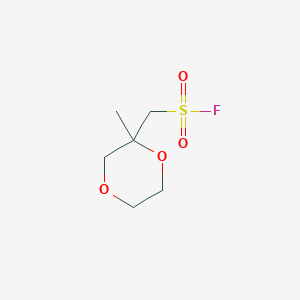
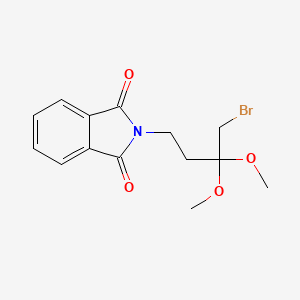


![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
